molecular formula C10H16N2O2 B7723077 ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate CAS No. 294852-57-6

ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Cat. No.: B7723077
CAS No.: 294852-57-6
M. Wt: 196.25 g/mol
InChI Key: RCXMILPYEKVQLB-UHFFFAOYSA-N
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Description

Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C10H16N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used as a pharmaceutical intermediate and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate is a complex organic compound used as a pharmaceutical intermediate

Mode of Action

Pyrazole derivatives are known to simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions . This property could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Pyrazole derivatives can form different types of linear and/or cyclic complexes contingent upon the physical state and the nature of the substituents in the ring . This suggests that the compound could potentially affect multiple biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to store the compound in a cool, dry condition in a well-sealed container . It is incompatible with oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate typically involves the reaction of tert-butyl hydrazine with ethyl acetoacetate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring. These derivatives are often used in further chemical synthesis and pharmaceutical applications .

Scientific Research Applications

Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical and industrial compounds .

Biological Activity

Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate is a chemical compound that has garnered attention due to its diverse biological activities and its role as a pharmaceutical intermediate. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

  • Chemical Formula : C10H16N2O2
  • Molecular Weight : 196.25 g/mol
  • CAS Number : 916791-97-4
  • Structure : The compound features a pyrazole ring, which is known for its medicinal properties.

This compound acts primarily through interaction with various biochemical pathways:

  • Target Interaction : It serves as a pharmaceutical intermediate, potentially influencing multiple targets involved in disease processes.
  • Binding Affinity : Pyrazole derivatives typically exhibit strong binding to their targets, leading to significant biological effects such as enzyme inhibition and receptor modulation.
  • Biochemical Pathways : The compound is known to affect various pathways, including those related to inflammation and cancer progression .

Biological Activities

The biological activities associated with this compound include:

  • Antimicrobial Properties : Studies indicate that pyrazole derivatives possess antimicrobial activity against various pathogens .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is critical in treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Activity : Recent research highlights the anticancer potential of pyrazole derivatives, including their ability to inhibit the growth of several cancer cell lines such as lung, breast, and prostate cancers .

Synthesis and Evaluation

A variety of studies have synthesized this compound and evaluated its biological activities:

StudyFindings
Xia et al. (2022)Reported significant antitumor activity with IC50 values in the low micromolar range for compounds derived from pyrazole structures .
Fan et al. (2022)Demonstrated that certain pyrazole derivatives induced autophagy in cancer cell lines without causing apoptosis, suggesting a unique mechanism of action .
Review by Kumar et al. (2020)Summarized the synthesis methods and highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives, including antimicrobial and anticancer effects .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer types:

  • Lung Cancer (A549) : Exhibited significant cytotoxicity with an IC50 value around 49.85 µM.
  • Breast Cancer (MDA-MB-231) : Showed potent antiproliferative effects, indicating its potential as an anticancer agent .

Properties

IUPAC Name

ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-14-9(13)7-6-8(12-11-7)10(2,3)4/h6H,5H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXMILPYEKVQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10952001
Record name Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294852-57-6, 83405-70-3
Record name Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83405-70-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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